REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[CH3:12]O.Cl.[H][H]>C(O)(=O)C.[Pt](=O)=O>[CH3:12][O:10][C:9](=[O:11])[CH2:8][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:2]1 |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1NCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.42 g | |
YIELD: PERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[CH3:12]O.Cl.[H][H]>C(O)(=O)C.[Pt](=O)=O>[CH3:12][O:10][C:9](=[O:11])[CH2:8][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:2]1 |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1NCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.42 g | |
YIELD: PERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[CH3:12]O.Cl.[H][H]>C(O)(=O)C.[Pt](=O)=O>[CH3:12][O:10][C:9](=[O:11])[CH2:8][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:2]1 |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1NCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.42 g | |
YIELD: PERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |